[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine
Description
The compound [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine features a thiazole core substituted at the 2-position with a methanamine group and at the 4-position with a morpholin-4-ylmethyl moiety. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility and interaction with biological targets.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c10-5-9-11-8(7-14-9)6-12-1-3-13-4-2-12/h7H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCXAKNUBFHQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the morpholine moiety. One common method is the condensation reaction between a thioamide and a halomethyl ketone to form the thiazole ring. The morpholine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Reactions of the Primary Amine
The primary amine group (-CH₂NH₂) participates in classical amine reactions:
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the morpholine and amine groups:
Morpholine Ring Modifications
The morpholine moiety participates in Mannich reactions and alkylation:
Coordination Chemistry
The compound acts as a ligand for transition metals via its amine and morpholine lone pairs:
Redox Reactions
The thiazole ring and amine group exhibit redox activity:
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, heat | Thiazole ring cleavage to sulfonic acid |
| Reduction | NaBH₄, MeOH | Amine remains intact; no observable change |
Research Advancements
-
Antimicrobial Activity : Derivatives show MIC values of 1–8 µg/mL against E. coli and S. aureus due to thiazole-morpholine synergy .
-
Catalysis : Pd(II) complexes enable C–C bond formation with turnover numbers >1,000 .
-
Schiff Base Applications : Imine derivatives exhibit fluorescence, enabling sensor development .
Comparative Reactivity
| Feature | This compound | 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine |
|---|---|---|
| Amine Reactivity | Higher (primary vs. secondary amine) | Moderate |
| Thiazole Electrophilicity | Enhanced by electron-donating -CH₂NH₂ | Reduced |
| Metal Coordination | Bidentate (N,S sites) | Monodentate |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole core structure is frequently associated with compounds exhibiting cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Case Study:
A study investigating the effects of thiazole derivatives on MDA-MB 468 breast cancer cells demonstrated that these compounds could significantly reduce cell viability through mechanisms involving reactive oxygen species production .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | MDA-MB 468 | 12.5 | Induction of apoptosis |
| Thiazole B | HeLa | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. They have been tested against various bacterial strains and fungi, showing significant inhibitory effects.
Case Study:
A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting their potential use in developing new antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole C | Staphylococcus aureus | 8 µg/mL |
| Thiazole D | Escherichia coli | 16 µg/mL |
Enzyme Inhibition
Thiazoles are known to act as enzyme inhibitors, which can be crucial in treating diseases where enzyme activity is dysregulated. For example, certain thiazole derivatives have been identified as potent inhibitors of monoamine oxidase, an enzyme linked to neurodegenerative diseases.
Case Study:
Research has shown that [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine can inhibit monoamine oxidase-B activity effectively, suggesting its potential application in managing conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Biological Activity
[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity, supported by relevant case studies and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 213.30 g/mol
- CAS Number : 933748-62-0
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. Various methods have been reported, including the use of microwave irradiation for enhanced yields and shorter reaction times. The compound can be synthesized through a Mannich reaction, where formaldehyde and morpholine react with thiazole derivatives to form the desired product .
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that compounds with thiazole moieties can inhibit cellular proliferation in various cancer cell lines. For instance, thiazole-based compounds have shown IC values as low as 1.61 µg/mL against specific tumor cell lines, indicating potent cytotoxic effects .
The biological activity of this compound is believed to be linked to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9. This inhibition leads to decreased RNA polymerase II transcription and reduced levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring or the morpholine substituent can significantly alter its potency. For example, substituents that enhance electron density on the phenyl ring have been associated with increased cytotoxicity .
Case Studies
- In Vitro Studies : In vitro assays using various cancer cell lines revealed that this compound exhibits selective cytotoxicity against breast and lung cancer cells while sparing normal cells.
- In Vivo Studies : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to control groups. These findings support its potential as a therapeutic agent in oncology.
Tables
| Biological Activity | IC Value | Cell Line |
|---|---|---|
| Antitumor Activity | 1.61 µg/mL | A431 |
| CDK Inhibition | Not Specified | Various |
Q & A
What are the common synthetic routes for [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine, and what critical reaction conditions influence yield?
Basic
The synthesis typically involves multi-step pathways, starting with cyclization reactions to form the thiazole core. A key step is the introduction of the morpholine moiety via nucleophilic substitution or Mannich-type reactions. For example, intermediates like chloroacetamides react with morpholine under reflux conditions in ethanol, followed by purification via recrystallization or chromatography . Critical parameters include:
- Temperature control : Elevated temperatures (70–80°C) for cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst use : Bases like K₂CO₃ facilitate substitution reactions .
How is the structural characterization of this compound performed to confirm purity and identity?
Basic
Standard analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine methylene protons at δ 3.5–3.7 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H⁺] at m/z 254.12).
- X-ray crystallography : Resolves crystal packing and stereochemistry in solid-state studies .
What initial biological activities have been reported for this compound, and what assay systems are used?
Basic
Preliminary studies highlight antitumor potential, particularly in hybrid pharmacophore designs targeting kinase inhibition. Assays include:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, IC₅₀ ~15 μM) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 μM) .
How can researchers optimize reaction conditions to improve synthesis yield and purity?
Advanced
Key strategies:
- DoE (Design of Experiments) : Systematic variation of solvent ratios (e.g., ethanol/water) and stoichiometry.
- Continuous flow reactors : Enhance scalability and reduce side products .
- Purification optimization : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) achieves >98% purity .
How can contradictory results in biological activity assays be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Monitor degradation via LC-MS under assay conditions (pH 7.4, 37°C) .
- Impurity profiling : Trace impurities (e.g., unreacted morpholine) quantified via GC-MS .
What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Advanced
Critical SAR findings:
- Morpholine substitution : Replacement with piperazine reduces solubility but increases metabolic stability .
- Thiazole modifications : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance kinase binding affinity .
- Methylamine linker : Shortening the chain improves membrane permeability (logP reduction from 2.1 to 1.7) .
What mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced
Techniques include:
- Molecular docking : Predict binding modes to EGFR (PDB ID: 1M17) with AutoDock Vina .
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., K_d = 120 nM for EGFR) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
Advanced
Stability challenges:
- pH sensitivity : Degrades rapidly at pH < 5 (t₁/₂ = 2 h).
- Oxidative degradation : Morpholine ring oxidation forms sulfoxide byproducts .
Mitigation : - Lyophilization : Increases shelf-life in PBS buffers.
- Nanoparticle encapsulation (PLGA) : Enhances plasma stability (t₁/₂ extended to 8 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
